![molecular formula C6H11NO2S2 B14656096 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid CAS No. 53278-41-4](/img/structure/B14656096.png)
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C6H11NO2S2 It is a derivative of propanoic acid, featuring a dimethylcarbamothioyl group and a sulfanyl group attached to the second carbon atom
Métodos De Preparación
The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid typically involves the reaction of propanoic acid derivatives with dimethylcarbamothioyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or even further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
2-(Dodecylthiocarbonothioylthio)propanoic acid: This compound has a longer alkyl chain, which affects its solubility and reactivity.
2-(Dodecylthiocarbonothioylthio)acetic acid: Similar in structure but with an acetic acid backbone instead of propanoic acid, leading to different chemical properties and applications.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
53278-41-4 |
|---|---|
Fórmula molecular |
C6H11NO2S2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
2-(dimethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-4(5(8)9)11-6(10)7(2)3/h4H,1-3H3,(H,8,9) |
Clave InChI |
XLIAUCCKRIVXEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)SC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




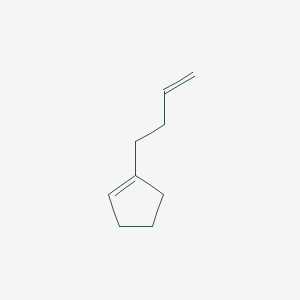
![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)


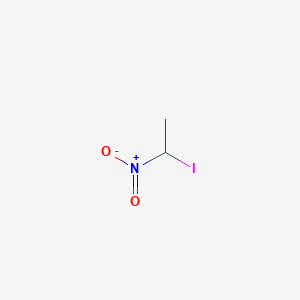
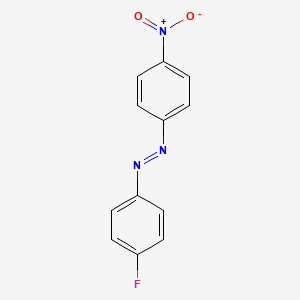
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)
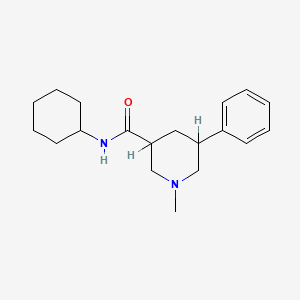
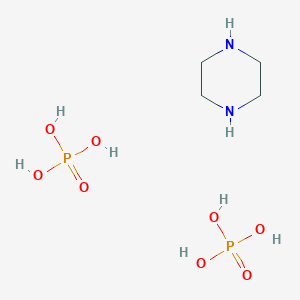

![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
